molecular formula C8H10INO2S B183139 4-iodo-N,N-dimethylbenzenesulfonamide CAS No. 22184-85-6

4-iodo-N,N-dimethylbenzenesulfonamide

Cat. No. B183139
Key on ui cas rn: 22184-85-6
M. Wt: 311.14 g/mol
InChI Key: QPKJEIFWPMIDDL-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

The title compound was prepared from pipsyl chloride and dimethylamine hydrochloride using a similar procedure to that used for Description 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([S:7](Cl)(=[O:9])=[O:8])=[CH:5][CH:4]=[C:3]([I:11])[CH:2]=1.Cl.[CH3:13][NH:14][CH3:15]>>[I:11][C:3]1[CH:4]=[CH:5][C:6]([S:7]([N:14]([CH3:15])[CH3:13])(=[O:9])=[O:8])=[CH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1S(=O)(=O)Cl)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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